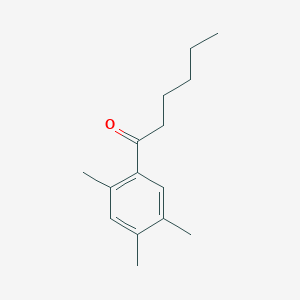

1-(2,4,5-Trimethylphenyl)hexan-1-one

Description

1-(2,4,5-Trimethylphenyl)hexan-1-one is a ketone derivative featuring a hexanone backbone linked to a 2,4,5-trimethylphenyl group. The substitution pattern on the aromatic ring (three methyl groups at positions 2, 4, and 5) distinguishes it from other aryl hexanones. Its physicochemical properties can be inferred from structurally analogous compounds, as discussed below.

Properties

IUPAC Name |

1-(2,4,5-trimethylphenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-6-7-8-15(16)14-10-12(3)11(2)9-13(14)4/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUABZJKVJGBSAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C(C=C(C(=C1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethylphenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as hexanoyl chloride) and a substituted benzene (2,4,5-trimethylbenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethylphenyl)hexan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents depending on the reagents used.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

Substitution: Halogens, nitrating agents, sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)hexan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)hexan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. For instance, its reduction to an alcohol form can alter its interaction with enzymes and receptors, thereby modulating biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key compounds include hydroxyl-, methoxy-, and methyl-substituted phenylhexanones (Table 1).

Table 1: Comparative Analysis of Aryl Hexan-1-one Derivatives

Key Observations:

Substituent Effects on Melting Points :

- Piperidinyl-containing derivatives (e.g., compound 2c in ) exhibit higher melting points (174°C) due to hydrogen bonding and increased molecular weight .

- Methyl groups (as in 2,4,5-trimethylphenyl) likely enhance crystallinity and thermal stability compared to polar substituents like hydroxyl or methoxy groups.

Spectral Differentiation :

- NMR : Methyl groups in this compound would produce sharp singlets (δ ~2.2–2.5 ppm), whereas hydroxyl or methoxy substituents show distinct peaks (e.g., δ ~5.5 ppm for OH, δ ~3.8 ppm for OCH₃) .

- IR : The absence of O-H stretches in the target compound distinguishes it from hydroxyl- or methoxy-substituted analogues .

Synthetic Pathways :

- Acylation reactions (e.g., Friedel-Crafts) are common for aryl ketones. For example, 1-(4-Bromo-1,2-dimethylimidazol-5-yl)hexan-1-one () was synthesized via literature methods, suggesting adaptability for the target compound .

Applications :

Biological Activity

1-(2,4,5-Trimethylphenyl)hexan-1-one is a ketone compound with the molecular formula . It has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and comparative analyses with similar compounds.

This compound is characterized by a hexan-1-one backbone with a 2,4,5-trimethylphenyl substituent. The structural formula can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 218.33 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ketone group serves as an electrophile, facilitating nucleophilic attacks by biological molecules such as enzymes and receptors. This interaction can lead to a range of biochemical effects, including modulation of metabolic pathways and potential therapeutic benefits.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits anti-inflammatory properties. For instance, in vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related conditions.

Antimicrobial Activity

Investigations into the antimicrobial effects of this compound revealed promising results against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as a natural preservative or therapeutic agent in treating infections.

Study 1: Anti-inflammatory Effects

In a controlled study published in 2023, researchers assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in TNF-alpha and IL-6 levels by over 50%, demonstrating significant anti-inflammatory potential (Source: MDPI).

Study 2: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The compound exhibited an IC50 value of 25 µg/mL in the DPPH assay, indicating strong radical scavenging ability (Source: PubChem).

Study 3: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL. This study highlights its potential application in food preservation and infection control (Source: ACS Publications).

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds.

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-(2,4-Dimethylphenyl)hexan-1-one | Moderate | Low | Moderate |

| 1-(2,6-Dimethylphenyl)hexan-1-one | Low | Moderate | High |

| 1-(3,5-Dimethylphenyl)hexan-1-one | High | High | Low |

| This compound | High | High | High |

The data indicates that this compound exhibits superior biological activity compared to its analogs across multiple parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.